1,4-Didecylpiperazine
Description
1,4-Didecylpiperazine is a piperazine derivative substituted with two decyl (10-carbon alkyl) chains at the 1- and 4-positions of the heterocyclic ring. Piperazine, a six-membered diamine ring, is a versatile scaffold in medicinal and industrial chemistry due to its conformational flexibility and ability to engage in hydrogen bonding.
Properties
CAS No. |
35676-60-9 |
|---|---|
Molecular Formula |
C24H50N2 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
1,4-didecylpiperazine |
InChI |
InChI=1S/C24H50N2/c1-3-5-7-9-11-13-15-17-19-25-21-23-26(24-22-25)20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
GTKFDORZXZCLCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CCN(CC1)CCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Didecylpiperazine can be synthesized through various methods, including the reaction of piperazine with decyl halides under basic conditions. A common approach involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium or ruthenium complexes, can enhance the efficiency of the reaction. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1,4-Didecylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the decyl groups can be replaced with other alkyl or aryl groups using appropriate halides and bases
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl or aryl halides, sodium or potassium hydroxide, solvent such as ethanol or acetone
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted piperazines
Scientific Research Applications
1,4-Didecylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 1,4-Didecylpiperazine involves its interaction with biological membranes and proteins. The long alkyl chains allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, the piperazine ring can interact with various molecular targets, including enzymes and receptors, modulating their activity. These interactions can lead to antimicrobial effects, disruption of cellular processes, and potential therapeutic benefits .
Comparison with Similar Compounds
1,4-Di(4-pyridinyl)piperazine (dppip)
- Structure : Features pyridinyl aromatic groups instead of alkyl chains.
- Synthesis: Prepared via nucleophilic substitution between piperazine and 4-chloropyridine in ethanol with K₂CO₃ .
Homopiperazine (1,4-Diazepane)
Benzylpiperazine Analogues
Piperazine Diamines
- Examples: 1,4-Diaminopiperazine, 4-methylpiperazin-1-amine .
- Implications : Additional amine groups enhance hydrogen-bonding capacity, useful in catalysis or as intermediates in drug synthesis .
Physicochemical Properties
This compound
- Potential Applications: Surfactants, lipid-soluble drug carriers, or antimicrobial agents (inferred from alkyl chain effects) .
- Limitations : Poor aqueous solubility may limit bioavailability in therapeutic settings.
Piperazine Therapeutics
Homopiperazine in Materials Science
- Use : Stabilizes cadmium clusters in electrochemical studies and coordination polymers .
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